![molecular formula C10H11F3OS B12519197 Phenol, 2-propyl-4-[(trifluoromethyl)thio]- CAS No. 653578-26-8](/img/structure/B12519197.png)
Phenol, 2-propyl-4-[(trifluoromethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- is a chemical compound with the molecular formula C10H11F3OS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a propyl group and a trifluoromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylthiolating agents under specific reaction conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenol: Similar structure but lacks the propyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the propyl group and has the trifluoromethyl group in a different position.
4-Hydroxybenzotrifluoride: Similar structure but lacks the propyl group and the trifluoromethylthio group.
Eigenschaften
CAS-Nummer |
653578-26-8 |
|---|---|
Molekularformel |
C10H11F3OS |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-propyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H11F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6,14H,2-3H2,1H3 |
InChI-Schlüssel |
HVGYLQHQLANBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)SC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
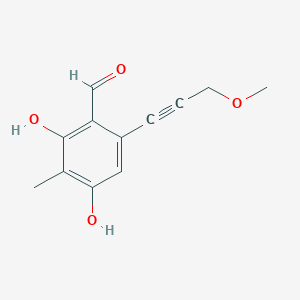
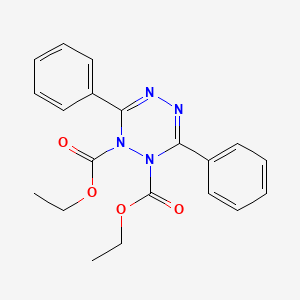
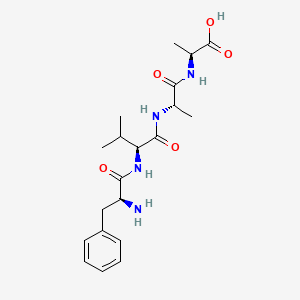

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
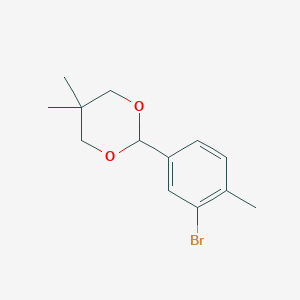
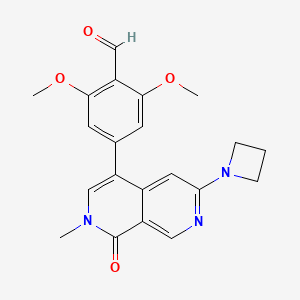
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
